Doxycycline-13CD3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxycycline-13CD3 is a stable isotope-labeled derivative of doxycycline, a broad-spectrum antibiotic belonging to the tetracycline class. This compound is synthesized by incorporating deuterium (13CD3) into the doxycycline molecule, which enhances its utility in various scientific research applications, particularly in pharmacokinetic studies and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Doxycycline-13CD3 involves a multi-step process. Initially, doxycycline undergoes N-demethylation using an iron-mediated Polonovsky reaction. This step involves the oxidation of doxycycline to its N-oxide form using meta-chloroperoxybenzoic acid (m-CPBA). The N-oxide is then treated with a combination of iron (0) and iron (III) chloride (FeCl3) to yield the N-demethylated product .
The demethylated doxycycline is subsequently re-methylated using diisopropyl azodicarboxylate (DIAD), polymer-supported triphenylphosphine, and methyl-13CD3 iodide. This re-methylation step incorporates the deuterium-labeled methyl group into the doxycycline molecule, resulting in this compound with an isotopic purity of 99% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired isotopic purity and to remove any impurities or by-products.
Chemical Reactions Analysis
Types of Reactions
Doxycycline-13CD3 undergoes various chemical reactions, including:
Oxidation: The initial step in its synthesis involves the oxidation of doxycycline to its N-oxide form using m-CPBA.
Reduction: The N-oxide is reduced to the N-demethylated product using an iron (0)/FeCl3 catalyst system.
Common Reagents and Conditions
Oxidation: meta-Chloroperoxybenzoic acid (m-CPBA)
Reduction: Iron (0) and iron (III) chloride (FeCl3)
Substitution: Diisopropyl azodicarboxylate (DIAD), polymer-supported triphenylphosphine, and methyl-13CD3 iodide
Major Products Formed
The major product formed from these reactions is this compound, a deuterium-labeled derivative of doxycycline with high isotopic purity.
Scientific Research Applications
Doxycycline-13CD3 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the pharmacokinetics of doxycycline and its metabolites.
Drug Metabolism: Helps in understanding the metabolic pathways and biotransformation of doxycycline in biological systems.
Biomedical Research: Employed in studies related to bacterial infections, antibiotic resistance, and the development of new therapeutic agents.
Environmental Monitoring: Used to detect and quantify doxycycline residues in environmental samples, such as water and soil.
Mechanism of Action
Doxycycline-13CD3, like doxycycline, exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of amino acids to the growing peptide chain, thereby halting protein synthesis and bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Doxycycline: The parent compound, a broad-spectrum antibiotic used to treat various bacterial infections.
Oxytetracycline: Another tetracycline antibiotic with similar antibacterial properties.
Minocycline: A tetracycline derivative with enhanced lipid solubility and broader spectrum of activity.
Uniqueness of Doxycycline-13CD3
This compound is unique due to its stable isotope labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium enhances its stability and allows for precise quantification in mass spectrometry analyses, providing insights into the drug’s behavior in biological systems .
Properties
CAS No. |
1902958-13-7 |
---|---|
Molecular Formula |
C₂₁¹³CH₂₁D₃N₂O₈ |
Molecular Weight |
448.45 |
Synonyms |
(4S,4aR,5S,5aR,6R,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro_x000B_-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide-13CD3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.